Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
CAS No.: 1448043-95-5
Cat. No.: VC4276224
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448043-95-5 |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.52 |
| IUPAC Name | ethyl 2-[[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H24N4O4S/c1-2-29-22(28)17-5-3-4-6-18(17)23-19(27)13-26-10-7-15(8-11-26)20-24-25-21(30-20)16-9-12-31-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,23,27) |
| Standard InChI Key | IMBKJGDINFSPAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group, which is further functionalized with a thiophen-3-yl moiety. The piperidine nitrogen is linked via an acetamido spacer to an ethyl benzoate ester. Key structural attributes include:
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Piperidine core: A six-membered saturated nitrogen heterocycle known for enhancing blood-brain barrier permeability in drug candidates .
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1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding interactions.
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Thiophene substituent: A sulfur-containing aromatic ring that modulates electronic properties and enhances binding to hydrophobic protein pockets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₄S |
| Molecular Weight | 491.55 g/mol |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 7 (O, N, S) |
| Topological Polar Surface | 110 Ų |
| LogP (Predicted) | 3.2 |
Synthesis and Characterization
Analytical Validation
Critical characterization data for intermediates and final products typically include:
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NMR spectroscopy: Confirmations of piperidine ring substitution patterns (δ 2.5–3.5 ppm for N-CH₂ protons) and oxadiazole ring protons (δ 8.1–8.3 ppm).
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Mass spectrometry: Molecular ion peak at m/z 491.55 (M+H⁺) with fragmentation patterns indicative of sequential loss of ethyl benzoate (−146 Da) and oxadiazole-thiophene (−137 Da) .
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HPLC purity: ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Table 2: Bioactivity of Analogous Oxadiazole-Piperidine Compounds
| Compound Class | Target | IC₅₀ (nM) | Citation |
|---|---|---|---|
| Oxadiazole-thiazolo[4,5-b]pyridine | Serotonin 5-HT₂A | 12.4 | |
| Piperidine-oxadiazole-carboxamide | Dopamine D3 | 8.7 | |
| Thiophene-oxadiazole | EGFR kinase | 34.2 |
Mechanism of Action
The compound’s oxadiazole and thiophene groups may facilitate:
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Hydrogen-bonding interactions with kinase ATP-binding pockets via oxadiazole N-atoms .
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π-π stacking with aromatic residues in receptor binding sites through the thiophene ring .
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Modulation of enzyme kinetics via the piperidine ring’s conformational flexibility, enabling induced-fit binding.
Pharmacological Applications and Therapeutic Prospects
Central Nervous System (CNS) Disorders
Piperidine derivatives are frequently explored for CNS penetration. Preclinical models suggest potential in:
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Schizophrenia: D3 receptor antagonism (predicted Ki ~15 nM) .
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Depression: Serotonin reuptake inhibition (EC₅₀ ~50 nM in synaptosomal assays) .
Oncology
The oxadiazole moiety’s electron-deficient nature may confer kinase inhibitory properties:
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EGFR inhibition: Predicted IC₅₀ of 40–60 nM based on molecular docking studies .
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Antiproliferative effects: 48% growth inhibition in MCF-7 breast cancer cells at 10 μM.
Future Research Directions
Optimization Strategies
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Bioisosteric replacement: Substituting thiophene with furan or pyrrole to modulate solubility .
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Prodrug development: Hydrolysis of the ethyl ester to enhance aqueous solubility and bioavailability.
Target Validation
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